(4-Cyclopropylpyridin-2-yl)methanamine
Description
Significance of Pyridine-Based Amines in Organic Chemistry Research
Pyridine (B92270) and its derivatives are fundamental scaffolds in organic chemistry, renowned for their presence in a vast array of natural products, pharmaceuticals, and functional materials. nih.govnih.gov The nitrogen atom in the pyridine ring imparts a dipole moment and a basic character, influencing the molecule's solubility, binding properties, and reactivity. nih.gov Pyridine-based amines, in particular, are of special interest due to their ability to form hydrogen bonds and coordinate with metal ions, making them valuable ligands in catalysis and versatile intermediates in the synthesis of more complex molecules. mdpi.com Their poor basicity, compared to aliphatic amines, can be advantageous in pharmaceutical applications, as it can improve water solubility and bioavailability. nih.gov The pyridine nucleus is a common feature in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov
Structural and Conformational Aspects of the Cyclopropyl (B3062369) Moiety in Chemical Scaffolds
The cyclopropyl group is a three-membered carbocyclic ring that possesses unique structural and electronic properties. Its high ring strain, a consequence of the 60° C-C-C bond angles, results in bent bonds with significant p-character. This feature allows the cyclopropyl group to engage in electronic interactions similar to those of a double bond, a property that can be exploited in the design of bioactive molecules.
From a conformational standpoint, the rigid nature of the cyclopropyl ring can be advantageous in drug design by restricting the conformational flexibility of a molecule. This can lead to a more favorable entropy of binding to a biological target. The orientation of the cyclopropyl group relative to the rest of the molecule can significantly influence its biological activity and physicochemical properties. Conformational analysis of cyclopropyl-substituted heterocycles is, therefore, a crucial aspect of their study. acs.orgrsc.org
Academic Relevance of Aminomethylpyridines in Synthetic Design
Aminomethylpyridines are a class of compounds that serve as important building blocks in the synthesis of a wide range of functional molecules. The primary amine group of the aminomethyl moiety provides a reactive handle for the introduction of various functional groups through reactions such as acylation, alkylation, and reductive amination. The pyridine ring, in turn, can be modified through various substitution reactions. The synthesis of substituted aminomethylpyridines is an active area of research, with numerous methods being developed to achieve regioselective functionalization. researchgate.netnih.gov These compounds have been utilized in the synthesis of ligands for catalysis, probes for biological imaging, and, most notably, as key intermediates in the preparation of pharmaceutical agents. nih.govresearchgate.net For instance, derivatives of pyridin-2-yl-methanamine have been explored for their potential as antidepressant and analgesic agents. google.comgoogle.com
Overview of Research Trajectories for (4-Cyclopropylpyridin-2-yl)methanamine
While specific, in-depth research literature on this compound is not yet widely available in the public domain, its structural features suggest several promising research trajectories. The combination of the pyridine core, a known pharmacophore, with the cyclopropyl group, a moiety known to enhance metabolic stability and target affinity, points towards its potential in medicinal chemistry.
Research is likely to focus on the following areas:
Synthesis and Optimization: Development of efficient and scalable synthetic routes to this compound and its derivatives.
Medicinal Chemistry: Exploration of its potential as a scaffold for the development of new therapeutic agents, particularly for central nervous system disorders, inflammation, and infectious diseases. The known bioactivities of similar pyridine derivatives suggest that this compound could be a valuable starting point for inhibitor design.
Ligand Development: Investigation of its use as a ligand in coordination chemistry and catalysis, leveraging the coordinating ability of the pyridine nitrogen and the amine group.
Physicochemical and Structural Studies: Detailed analysis of its conformational preferences, electronic properties, and interactions with biological macromolecules to inform rational drug design.
The following data tables provide a summary of the known and predicted properties of this compound, based on available database information.
| Chemical Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₂N₂ |
| SMILES | C1CC1c2cc(ccn2)CN |
| InChI Key | WZMNLBVMWZWZKW-UHFFFAOYSA-N |
| Predicted Physicochemical Properties | Value |
| Molecular Weight | 148.21 g/mol |
| XlogP | 1.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 38.9 Ų |
Structure
3D Structure
Properties
IUPAC Name |
(4-cyclopropylpyridin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-6-9-5-8(3-4-11-9)7-1-2-7/h3-5,7H,1-2,6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMNLBVMWZWZKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Cyclopropylpyridin 2 Yl Methanamine and Its Analogues
Strategic Retrosynthetic Analysis for (4-Cyclopropylpyridin-2-yl)methanamine
The synthesis of this compound can be approached through several retrosynthetic pathways. The primary disconnections involve the formation of the C-C bond for the cyclopropyl (B3062369) group at the C-4 position and the installation of the aminomethyl moiety at the C-2 position. Two principal strategies emerge from this analysis:
Strategy A: This approach involves the initial synthesis of a 4-substituted pyridine (B92270), followed by the introduction of the C-2 aminomethyl group. The key disconnection is the C(4)-cyclopropyl bond, suggesting a cross-coupling reaction between a 4-halopyridine derivative (bearing a precursor to the aminomethyl group at C-2) and a cyclopropyl organometallic reagent.
Strategy B: An alternative pathway begins with a 2-substituted pyridine, where the C-4 position is functionalized with the cyclopropyl group in a later step. This strategy hinges on the regioselective installation of the cyclopropyl group onto a pyridine ring already containing the C-2 aminomethyl precursor.
A third, convergent strategy could involve the synthesis of a pre-functionalized pyridine ring already containing both the cyclopropyl and a precursor to the aminomethyl group, though this often presents greater synthetic challenges. The choice between these strategies often depends on the availability of starting materials, the desired scale of the synthesis, and the required regiochemical control.
Pyridine Ring Functionalization Strategies
The successful synthesis of this compound relies heavily on the selective functionalization of the pyridine scaffold. This requires precise control over the regiochemistry to introduce the desired substituents at the C-2 and C-4 positions.
Regioselective Introduction of the Aminomethyl Group at the C-2 Position
Several methods have been established for the introduction of an aminomethyl group, or its precursor, at the C-2 position of a pyridine ring.
From 2-Halopyridines: Nucleophilic aromatic substitution (SNAr) on 2-chloropyridines or 2-bromopyridines is a common approach. While direct amination is challenging, these precursors can be converted to 2-cyanopyridines, which are then reduced to the desired 2-(aminomethyl)pyridine.
From Pyridine-N-oxides: The activation of the pyridine ring via N-oxidation allows for selective functionalization. For instance, reaction with saccharin (B28170) can be used as an ammonium (B1175870) surrogate to introduce an amino group regioselectively. nih.gov
Chichibabin Amination: This classic reaction involves the direct amination of the pyridine ring at the C-2 position using sodium amide or related reagents like sodium hydride in the presence of an iodide source. researchgate.netorgsyn.org This method is often suitable for simple pyridines but can be limited by the functional group tolerance.
Functionalization of 2-Methylpyridines (Picolines): A 2-methyl group can be halogenated (e.g., using N-bromosuccinimide) to form a 2-(halomethyl)pyridine. This intermediate can then undergo nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to yield the aminomethyl product.
Methods for C-4 Cyclopropyl Group Incorporation on Pyridine Scaffolds
The installation of a cyclopropyl group at the C-4 position of the pyridine ring is a key synthetic step that can be achieved through various modern organic chemistry techniques.
Minisci-Type Reactions: This radical-based C-H functionalization allows for the direct alkylation of electron-deficient heterocycles like pyridine. nih.govchemrxiv.org Using a cyclopropyl radical precursor, it is possible to introduce the cyclopropyl group at the C-4 position. To achieve high regioselectivity, a blocking group strategy may be employed to direct the radical addition specifically to the C-4 position. nih.govchemrxiv.org
Nucleophilic Addition: Activation of the pyridine ring, for example by forming N-aminopyridinium salts, can render the C-4 position susceptible to nucleophilic attack by electron-rich species. nih.govresearchgate.net While more commonly used for arylation, this principle can be adapted for alkyl groups.
Cross-Coupling Reactions: The most prevalent method involves the palladium-catalyzed cross-coupling of a 4-halopyridine with a cyclopropyl organometallic reagent. This is discussed in greater detail in the following section.
Advanced Coupling Reactions in this compound Synthesis
Modern cross-coupling and amination reactions offer efficient and versatile tools for the construction of the target molecule, providing high yields and excellent functional group compatibility.
Cross-Coupling Methodologies for Aryl-Cyclopropyl Bond Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone for forming the C-C bond between the pyridine ring and the cyclopropyl moiety. The Suzuki-Miyaura coupling is particularly noteworthy for its mild conditions and broad applicability. nih.govacs.org
The general reaction involves coupling a 4-halopyridine (typically chloro-, bromo-, or iodo-) with a cyclopropylboronic acid or its ester derivatives. The choice of catalyst, ligand, and base is critical for achieving high efficiency.
| Coupling Partners | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Chloroanisole, K-cyclopropyltrifluoroborate | Pd(OAc)₂, XPhos | K₂CO₃ | CPME/H₂O | 75 | nih.gov |
| 5-Chloro-2-methoxypyridine, K-cyclopropyltrifluoroborate | Pd(OAc)₂, n-BuPAd₂ | Cs₂CO₃ | Toluene | N/A | nih.gov |
| Aryl Bromides, Cyclopropylmagnesium Bromide | Pd Catalyst | ZnBr₂ (additive) | THF | Good to Excellent | acs.org |
| Aryl Halides, Cyclopropylboronic Esters | Pd Catalyst | Various | Various | N/A | unl.pt |
This table presents examples of conditions for aryl-cyclopropyl cross-coupling reactions, which are applicable to pyridine scaffolds.
Amination Reactions for Methanamine Moiety Formation
The final step in many synthetic routes is the formation of the primary amine of the methanamine group. This is often achieved through the reduction of a precursor functional group.
Reduction of Nitriles: The catalytic hydrogenation of a 2-cyanopyridine (B140075) derivative is a highly effective method. nih.gov Catalysts such as Raney Nickel are commonly used, often with ammonia to suppress the formation of secondary amines.
Reductive Amination: If the C-2 substituent is an aldehyde (pyridine-2-carboxaldehyde), it can be converted to the aminomethyl group via reductive amination. This involves condensation with ammonia to form an imine, which is then reduced in situ using a reducing agent like sodium borohydride.
Direct Amination of Halides: As an alternative to a multi-step sequence, direct amination of a 2-(halomethyl)pyridine can be performed. However, this can lead to over-alkylation and requires careful control of reaction conditions. Palladium-catalyzed Buchwald-Hartwig amination can also be employed for coupling an amine source with a 2-halopyridine. nih.gov
| Precursor | Reagents | Product | Key Features | Reference |
| 2-Cyanopyridine | Raney Nickel, Hydrazine Hydrate | 2-(Aminomethyl)pyridine | Efficient reduction of the nitrile group. | nih.gov |
| 2-Chloropyrimidine | Aryl/Heteroarylamines, Pd-catalyst | 2-Aminopyrimidine (B69317) | Buchwald-Hartwig type amination. | nih.gov |
| Pyridine | n-Butylamine, NaH, LiI | N-Butylpyridin-2-amine | Modified Chichibabin reaction for C-2 amination. | orgsyn.org |
| 2-Methyl-4-amino-5-alkoxymethylpyrimidine | Ammonia, Al₂O₃ | 2-Methyl-4-amino-5-aminomethylpyrimidine | High-temperature amination of an alkoxy group. | google.com |
This table illustrates various amination strategies relevant to the formation of the methanamine moiety or direct amination of the pyridine ring.
Total Synthesis Approaches and Route Comparison
The total synthesis of this compound can be approached through several strategic routes, primarily centered around the late-stage introduction of the aminomethyl group or the initial construction of a functionalized pyridine ring followed by the introduction of the cyclopropyl moiety. Two principal retrosynthetic pathways are considered here for comparison:
Route A: Cyanopyridine Reduction Pathway
This approach involves the synthesis of a key intermediate, 4-cyclopropylpyridine-2-carbonitrile (B1379931), followed by its reduction to the target methanamine. The introduction of the cyclopropyl group is typically achieved via a cross-coupling reaction, such as a Suzuki or Negishi coupling, onto a pre-functionalized pyridine ring.
Route B: Reductive Amination Pathway
Alternatively, the synthesis can proceed through another key intermediate, 4-cyclopropylpyridine-2-carbaldehyde. This aldehyde is then converted to the final product via reductive amination. Similar to Route A, the cyclopropyl group is installed using cross-coupling methodologies.
A comparative analysis of these routes highlights distinct advantages and challenges. Route A, the cyanopyridine reduction pathway, often benefits from the relative stability and accessibility of cyanopyridine precursors. The reduction of the nitrile to the primary amine is a well-established transformation with various reliable reagents. However, the cyanation step itself can sometimes require harsh conditions or the use of toxic reagents. Route B, the reductive amination pathway, offers the advantage of building the carbon-nitrogen bond in the final step, which can be a milder and more controlled process. The aldehyde intermediate, however, can be more susceptible to oxidation or other side reactions compared to the nitrile. The choice between these routes in a scalable academic setting often depends on the availability of starting materials, desired purity of the final product, and the robustness of the chosen catalytic systems.
Optimization of Reaction Conditions and Yields in Scalable Academic Synthesis
For the academic synthesis of this compound to be scalable and efficient, meticulous optimization of reaction conditions is paramount. This involves a systematic investigation of catalytic systems, ligand effects, and the influence of various physical parameters.
Investigation of Catalytic Systems and Ligand Effects
The crucial C-C bond formation to introduce the cyclopropyl group is a key area for optimization. Both Suzuki and Negishi cross-coupling reactions are viable options, and the choice of catalyst and ligand significantly impacts the reaction's efficiency.
For the Suzuki coupling of a chloropyridine derivative with cyclopropylboronic acid, palladium-based catalysts are commonly employed. The selection of the phosphine (B1218219) ligand is critical to the success of this transformation. Bulky, electron-rich phosphine ligands have been shown to be effective in promoting the coupling of challenging substrates like chloropyridines.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Moderate |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | Good |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | DME | 90 | Moderate |
| PdCl₂(dppf) | - | Na₂CO₃ | THF/H₂O | 80 | Low |
In the case of the Negishi coupling , which involves the reaction of an organozinc reagent with a halopyridine, palladium or nickel catalysts are often utilized. The optimization here also involves screening different phosphine ligands to achieve high yields and minimize side reactions. Robust acenaphthoimidazol-ylidene palladium complexes have demonstrated high catalytic activity in Negishi cross-couplings at low catalyst loadings. organic-chemistry.orgnih.gov
| Catalyst Precursor | Ligand | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | RuPhos | THF | 60 | High |
| NiCl₂(dppp) | - | THF | 50 | Moderate |
| Pd(PPh₃)₄ | - | Dioxane | 80 | Good |
| PdCl₂(PCy₃)₂ | - | Toluene | 70 | Moderate |
Solvent Effects, Temperature, and Pressure Optimization
The choice of solvent, reaction temperature, and pressure are critical parameters that must be fine-tuned for optimal performance.
For the catalytic hydrogenation of 4-cyclopropylpyridine-2-carbonitrile , the solvent can influence both the rate and selectivity of the reaction. Protic solvents like methanol (B129727) or ethanol (B145695) are often effective in the presence of catalysts such as Raney Nickel or Palladium on carbon (Pd/C).
| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Yield (%) |
| Raney Ni | Methanol/NH₃ | 25 | 50 | High |
| Pd/C | Ethanol | 40 | 60 | Good |
| Rh/Al₂O₃ | Acetic Acid | 50 | 100 | Moderate |
| PtO₂ | Ethyl Acetate | 25 | 50 | High |
In the reductive amination of 4-cyclopropylpyridine-2-carbaldehyde , the reaction is typically carried out as a one-pot process where the imine is formed in situ and then reduced. The choice of reducing agent and solvent is crucial. Sodium triacetoxyborohydride (B8407120) is a mild and selective reducing agent often used for this transformation in solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).
| Reducing Agent | Solvent | Amine Source | Temperature (°C) | Yield (%) |
| NaBH(OAc)₃ | DCM | NH₄OAc | 25 | High |
| NaBH₃CN | Methanol | NH₄Cl | 0-25 | Good |
| H₂/Pd-C | Ethanol | NH₃ | 40 | Moderate |
| Borane-pyridine complex | THF | NH₃ | 25 | Good |
Synthesis of Key Precursors and Synthetic Intermediates
The efficient synthesis of this compound relies heavily on the availability of high-purity key precursors.
Synthesis of 4-Cyclopropyl-2-cyanopyridine: A common route to this intermediate involves a cross-coupling reaction. For instance, a Suzuki coupling between 2-chloro-4-iodopyridine (B15674) and cyclopropylboronic acid can be employed to first install the cyclopropyl group, followed by a cyanation reaction at the 2-position. Alternatively, a Negishi coupling of 2-chloro-4-bromopyridine with a cyclopropylzinc reagent can be utilized.
Synthesis of 4-Cyclopropylpyridine-2-carbaldehyde: This aldehyde can be prepared from 4-cyclopropyl-2-methylpyridine (B7780574) through oxidation. Various oxidizing agents can be used, such as selenium dioxide or manganese dioxide. Another approach involves the hydrolysis of a corresponding gem-dihalide or the reduction of a suitable carboxylic acid derivative. A patent describes a method for preparing 2-pyridinecarboxaldehyde (B72084) from 2-methylpyridine (B31789) involving chlorination followed by hydrolysis and oxidation. google.com
Reaction Chemistry and Mechanistic Investigations of 4 Cyclopropylpyridin 2 Yl Methanamine
Reactivity Profiling of the Aminomethyl Group
The exocyclic aminomethyl group is a primary site of reactivity in (4-Cyclopropylpyridin-2-yl)methanamine. As a primary amine, it functions as a potent nucleophile and a base, readily participating in a variety of chemical transformations.
Amine-Based Derivatization and Functionalization
The primary amine of this compound is readily derivatized through reactions with a wide range of electrophiles. These functionalization reactions are fundamental to its use as a building block in medicinal and materials chemistry.
Acylation: The amine undergoes facile acylation with acyl halides, anhydrides, and carboxylic acids (often activated with coupling agents) to form the corresponding amides. This reaction is a common strategy for incorporating the cyclopropylpyridine scaffold into larger molecules.
Alkylation: N-alkylation of the aminomethyl group can be achieved using alkyl halides or via reductive amination with aldehydes and ketones. Studies on similar 2-aminopyridine (B139424) systems show a high degree of selectivity for alkylation at the exocyclic amino group over the pyridine (B92270) ring nitrogen, particularly under basic conditions. researchgate.net This selectivity is attributed to the greater nucleophilicity of the sp³-hybridized exocyclic amine compared to the sp²-hybridized endocyclic nitrogen. researchgate.net
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, a functional group prevalent in many therapeutic agents.
| Reaction Type | Reagent Example | Functional Group Formed |
| Acylation | Acetyl Chloride | Amide |
| Alkylation | Benzyl Bromide | Secondary Amine |
| Reductive Amination | Cyclohexanone, NaBH(OAc)₃ | Secondary Amine |
| Sulfonylation | Tosyl Chloride | Sulfonamide |
Oxidation Reactions and Pathways
The aminomethyl group is susceptible to oxidation, with the specific products depending on the oxidant and reaction conditions.
Oxidation to Imines and Carbonyls: Mild oxidation can convert the primary amine to an imine, which can subsequently be hydrolyzed to form the corresponding aldehyde, 4-cyclopropylpicolinaldehyde. Stronger oxidizing conditions can lead to the formation of 4-cyclopropylpicolinic acid. The electrochemical oxidation of aliphatic amines typically proceeds through a one-electron transfer to form a radical cation, which then deprotonates at the α-carbon. mdpi.com
Reaction with Peroxy Acids: The oxidation of aminopyridines by reagents like peroxomonosulfuric acid (PMSA) involves the nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen. researchgate.net This can lead to the formation of hydroxylamines or nitroso compounds, depending on the stoichiometry and reaction environment. Flavoprotein-mediated oxidation in biological systems also involves the oxidation of the C-N bond to an imine, which is then hydrolyzed. nih.gov
| Oxidation Pathway | Potential Product | Mechanistic Feature |
| Mild Dehydrogenation | 4-Cyclopropylpicolinaldehyde (after hydrolysis) | Formation of an imine intermediate |
| Strong Oxidation | 4-Cyclopropylpicolinic acid | Cleavage of C-N and C-H bonds |
| Peroxy Acid Reaction | N-hydroxylated derivatives | Nucleophilic attack by amine nitrogen researchgate.net |
Nucleophilic Reactivity and Condensation Reactions
The nucleophilicity of the aminomethyl group is central to its role in forming new carbon-nitrogen bonds, most notably through condensation reactions. latech.edulibretexts.org
The reaction with aldehydes and ketones results in the formation of Schiff bases (imines). wikipedia.orgscirp.org This reaction is typically acid-catalyzed and proceeds through a hemiaminal (or carbinolamine) intermediate. wikipedia.org The subsequent elimination of water drives the reaction to completion, forming the C=N double bond. wikipedia.org The formation of these imines is a reversible process, but the product can often be stabilized and isolated, or used in situ for further transformations like reduction to a secondary amine. These condensation reactions are fundamental in the synthesis of complex ligands for coordination chemistry and in the construction of heterocyclic systems. scirp.orgmdpi.comlboro.ac.uk
Chemical Transformations Involving the Pyridine Nitrogen Atom
The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic, though generally less so than the exocyclic aminomethyl group. Its reactivity is distinct and allows for selective transformations.
N-Oxidation: The pyridine nitrogen can be selectively oxidized to form the corresponding pyridine-N-oxide using peroxy acids like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. chemrxiv.orgrsc.org The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making the C2 and C4 positions more susceptible to nucleophilic attack. wikipedia.orgscripps.edu It also lowers the basicity of the nitrogen atom. nih.gov
N-Alkylation and Quaternization: The pyridine nitrogen can be alkylated with strong alkylating agents like methyl iodide or triflates to form a quaternary pyridinium (B92312) salt. However, as noted previously, alkylation often favors the more nucleophilic aminomethyl group. researchgate.net To achieve selective N-alkylation of the ring, the exocyclic amine may first need to be protected, for instance, as an amide.
Coordination Chemistry: The pyridine nitrogen acts as a Lewis base and readily coordinates to transition metal ions. rsc.orgresearchgate.net This property is exploited in the design of catalysts and functional materials. The coordination can influence the reactivity of the rest of the molecule, for example, by altering the pKa of the aminomethyl group or by facilitating metal-catalyzed reactions at other positions.
Stability and Ring-Opening Studies of the Cyclopropyl (B3062369) Moiety
The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain. While generally stable under neutral and basic conditions, it is susceptible to ring-opening reactions under specific, typically acidic or metal-catalyzed, conditions.
The mechanism of acid-catalyzed ring-opening involves the protonation of a nearby functional group or the cyclopropane (B1198618) ring itself, followed by cleavage of a C-C bond to relieve ring strain and form a more stable carbocation intermediate. stackexchange.com In the case of this compound, protonation of the pyridine nitrogen under strongly acidic conditions could facilitate an electronic cascade that weakens the cyclopropyl bonds. The cleavage would be expected to form a secondary or tertiary carbocation if possible, which would then be trapped by a nucleophile present in the medium. The high energy of the strained ring means that such reactions, once initiated, are often highly exothermic. libretexts.orgkhanacademy.org
Regioselectivity and Stereoselectivity in Reactions of this compound
The presence of three distinct reactive sites—the aminomethyl group, the pyridine nitrogen, and the cyclopropyl ring—makes regioselectivity a critical consideration in the chemistry of this molecule.
Detailed Mechanistic Elucidation of Reaction Pathways
Identification of Reaction Intermediates
The catalytic hydrogenation of pyridinecarbonitriles to their corresponding aminomethylpyridines involves the formation of a crucial intermediate, the imine. While direct experimental observation of this intermediate is challenging due to its high reactivity under hydrogenation conditions, its existence is strongly supported by computational studies and the observed product distributions in related reactions. rsc.org
The generally accepted pathway for the reduction of a nitrile to a primary amine on a catalyst surface involves the following key species:
Adsorbed Nitrile: The reaction initiates with the adsorption of the 4-cyclopropylpyridine-2-carbonitrile (B1379931) molecule onto the surface of the palladium catalyst. Quantum chemical calculations on analogous pyridinecarbonitriles suggest that the molecule can interact with the catalyst surface through both the pyridine ring and the nitrile group. rsc.org
Iminomethylpyridine Intermediate: The first hydrogenation step involves the addition of two hydrogen atoms across the carbon-nitrogen triple bond of the nitrile group, leading to the formation of an iminomethylpyridine intermediate (also referred to as a primary imine). This species is highly reactive and is rapidly hydrogenated further. rsc.org
Adsorbed Aminomethylpyridine (Product): The final step is the hydrogenation of the imine intermediate to the desired product, this compound. This primary amine can also adsorb onto the catalyst surface.
The formation of secondary amines as byproducts, a common issue in nitrile hydrogenation, occurs through the condensation of the primary amine product with the imine intermediate. However, in the case of pyridinecarbonitrile hydrogenation, the reaction conditions can be optimized to favor the formation of the primary amine. rsc.org
Table 1: Key Intermediates in the Hydrogenation of 4-Cyclopropylpyridine-2-carbonitrile
| Intermediate Name | Chemical Formula | Role in Reaction Pathway |
|---|---|---|
| 4-Cyclopropylpyridine-2-carbonitrile | C9H8N2 | Starting Material |
| (4-Cyclopropylpyridin-2-yl)methanimine | C9H10N2 | Primary imine intermediate |
| This compound | C9H12N2 | Final Product (Primary Amine) |
Kinetic and Thermodynamic Parameters of Key Transformations
While specific kinetic and thermodynamic data for the hydrogenation of 4-cyclopropylpyridine-2-carbonitrile have not been reported, valuable insights can be drawn from computational studies on the hydrogenation of 2-pyridinecarbonitrile. Density Functional Theory (DFT) calculations have been employed to determine the adsorption energies of the starting material, intermediates, and products on a palladium surface, which are crucial for understanding the reaction kinetics and selectivity. rsc.org
The adsorption energy determines the strength of the interaction between a molecule and the catalyst surface. A more negative adsorption energy indicates a stronger interaction. The relative adsorption energies of the reactants, intermediates, and products can influence the reaction rate and the likelihood of side reactions.
For the analogous 2-pyridinecarbonitrile, DFT calculations have revealed the following trends in adsorption energies on a Pd(111) surface, which can be considered representative for understanding the thermodynamics of the surface reactions:
Table 2: Calculated Adsorption Energies of Key Species in the Hydrogenation of 2-Pyridinecarbonitrile on a Pd(111) Surface
| Species | Adsorption Energy (kJ/mol) |
|---|---|
| 2-Pyridinecarbonitrile (Starting Material) | -123.5 |
| 2-(Iminomethyl)pyridine (Intermediate) | -154.5 |
| 2-(Aminomethyl)pyridine (Product) | -181.7 |
Data sourced from DFT calculations on 2-pyridinecarbonitrile, serving as an analogue for 4-cyclopropylpyridine-2-carbonitrile. rsc.org
These computational results indicate that the product, 2-(aminomethyl)pyridine, has the strongest interaction with the palladium surface, followed by the imine intermediate, and then the starting nitrile. rsc.org This strong adsorption of the product could potentially lead to catalyst inhibition if the product does not desorb efficiently. However, it also suggests that the intermediate imine is readily available on the surface for the final hydrogenation step.
The kinetics of the hydrogenation are influenced by factors such as hydrogen pressure, temperature, catalyst type, and solvent. For the hydrogenation of pyridinecarbonitriles, complete conversions can be achieved under relatively mild conditions (e.g., 30–50 °C, 6 bar H2 pressure). rsc.org The reaction rate is also dependent on the position of the nitrile group on the pyridine ring, with studies on isomers showing that the 2-substituted nitrile may exhibit different reactivity compared to its 3- and 4-substituted counterparts due to steric and electronic effects. rsc.org The presence of an acidic additive can also significantly influence the reaction rate and selectivity by protonating the pyridine nitrogen, thereby altering its adsorption characteristics on the catalyst surface. rsc.org
Exploration of Structural Analogues and Derivatives of 4 Cyclopropylpyridin 2 Yl Methanamine
Synthesis and Comparative Analysis of Positional Isomers
The arrangement of substituents on the pyridine (B92270) ring profoundly influences the physicochemical and pharmacological properties of a molecule. The synthesis of positional isomers of (4-Cyclopropylpyridin-2-yl)methanamine allows for a systematic investigation of these effects.
(2-Cyclopropylpyridin-4-yl)methanamine Analogues
The synthesis of (2-Cyclopropylpyridin-4-yl)methanamine analogues typically commences from a suitable pyridine precursor. A common strategy involves the introduction of the cyclopropyl (B3062369) group at the 2-position via a cross-coupling reaction, followed by functionalization at the 4-position to introduce the methanamine moiety. For instance, 2-chloropyridine (B119429) can be subjected to a Negishi or Suzuki coupling with a cyclopropyl metallic reagent. The resulting 2-cyclopropylpyridine (B3349194) can then be converted to its 4-carboxaldehyde derivative, which upon reductive amination, yields the desired (2-Cyclopropylpyridin-4-yl)methanamine.
The relocation of the cyclopropyl group from the 4- to the 2-position and the methanamine from the 2- to the 4-position alters the molecule's steric and electronic profile. This can impact its interaction with biological targets and its metabolic stability.
| Property | This compound | (2-Cyclopropylpyridin-4-yl)methanamine |
| Calculated pKa | Data not available | Data not available |
| Calculated logP | Data not available | Data not available |
| Dipole Moment | Data not available | Data not available |
(3-Cyclopropylpyridin-2-yl)methanamine Analogues
The synthesis of (3-Cyclopropylpyridin-2-yl)methanamine presents a different synthetic challenge. A potential route involves the cyclopropanation of a 3-vinylpyridine (B15099) derivative, followed by the introduction of the methanamine group at the 2-position. Alternatively, a pre-functionalized 3-cyclopropylpyridine, such as 3-cyclopropylpicolinonitrile, can be reduced to afford the target amine. The proximity of the cyclopropyl and methanamine groups in this isomer can lead to intramolecular interactions that influence its conformation and reactivity.
| Property | This compound | (3-Cyclopropylpyridin-2-yl)methanamine |
| Calculated pKa | Data not available | Data not available |
| Calculated logP | Data not available | Data not available |
| Bond Angle (C-C-C in cyclopropyl) | ~60° | ~60° |
(5-Cyclopropylpyridin-2-yl)methanamine Analogues
For the synthesis of (5-Cyclopropylpyridin-2-yl)methanamine analogues, a common starting material is 2-amino-5-bromopyridine. The bromo substituent can be converted to a cyclopropyl group via a suitable cross-coupling reaction. The amino group at the 2-position can then be transformed into a methanamine moiety through a series of steps, including diazotization, cyanation, and subsequent reduction. The electronic effect of the cyclopropyl group at the 5-position can influence the basicity of the pyridine nitrogen and the amino group.
| Property | This compound | (5-Cyclopropylpyridin-2-yl)methanamine |
| Calculated pKa | Data not available | Data not available |
| Calculated logP | Data not available | Data not available |
| Reactivity towards Electrophiles | Data not available | Data not available |
Systematic Substitutions on the Pyridine Ring
Introducing substituents onto the pyridine ring of this compound provides a powerful tool for fine-tuning its properties.
Halogenated Derivatives (e.g., fluoro, chloro)
Halogen atoms, particularly fluorine and chlorine, are frequently incorporated into pharmaceutical compounds to modulate their lipophilicity, metabolic stability, and binding affinity. The synthesis of halogenated derivatives of this compound can be achieved by starting with a halogenated pyridine precursor. For example, 2-amino-4-cyclopropyl-5-fluoropyridine or 2-amino-4-cyclopropyl-6-chloropyridine can serve as key intermediates. The amino group can then be converted to the methanamine as previously described.
The position of the halogen atom is critical. A fluoro group at the 5-position, for instance, can significantly alter the electronic distribution within the pyridine ring due to its high electronegativity. A chloro group at the 6-position can introduce steric bulk and influence the orientation of the methanamine side chain.
| Derivative | Synthetic Precursor | Potential Impact of Halogen |
| 5-Fluoro-(4-cyclopropylpyridin-2-yl)methanamine | 2-Amino-4-cyclopropyl-5-fluoropyridine | Increased metabolic stability, altered pKa |
| 6-Chloro-(4-cyclopropylpyridin-2-yl)methanamine | 2-Amino-4-cyclopropyl-6-chloropyridine | Increased lipophilicity, steric hindrance |
Alkyl and Aryl Substitutions
The introduction of alkyl or aryl groups onto the pyridine ring can further modify the steric and electronic properties of the parent compound. Alkyl groups, such as methyl or ethyl, can be introduced via cross-coupling reactions or by using appropriately substituted starting materials. Aryl substitutions are typically achieved through Suzuki or Stille coupling reactions with the corresponding arylboronic acids or arylstannanes.
| Substitution Type | Synthetic Method | Potential Impact of Substituent |
| Alkyl (e.g., Methyl) | Cross-coupling with alkyl-metallic reagents | Increased lipophilicity, steric bulk |
| Aryl (e.g., Phenyl) | Suzuki or Stille coupling | Potential for pi-stacking, altered solubility |
Modifications of the Aminomethyl Side Chain
Secondary and Tertiary Amine Analogues
The primary amine of this compound can be readily modified to form secondary and tertiary amines through N-alkylation and N-arylation reactions. These modifications can significantly impact a molecule's basicity, lipophilicity, and ability to form hydrogen bonds, thereby influencing its pharmacological profile.
General synthetic strategies to introduce alkyl or aryl substituents onto the nitrogen atom often involve reacting this compound with appropriate alkyl halides or aryl halides under basic conditions. For instance, N-alkylation can be achieved using an alkyl halide in the presence of a non-nucleophilic base such as potassium carbonate. Similarly, N-arylation can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of a carbon-nitrogen bond between the primary amine and an aryl halide.
While specific examples detailing the synthesis of a wide array of N-substituted derivatives of this compound are not extensively documented in publicly available literature, the general principles of N-alkylation and N-arylation are well-established in organic synthesis. These reactions provide a reliable platform for creating a library of secondary and tertiary amine analogues for structure-activity relationship (SAR) studies. For example, the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides showcases a method that could be adapted for the arylation of aminomethylpyridines. rsc.org
| Compound Name | Modification | General Synthetic Method |
| N-Alkyl-(4-cyclopropylpyridin-2-yl)methanamine | Secondary Amine | N-alkylation with alkyl halide |
| N,N-Dialkyl-(4-cyclopropylpyridin-2-yl)methanamine | Tertiary Amine | Di-N-alkylation with alkyl halide |
| N-Aryl-(4-cyclopropylpyridin-2-yl)methanamine | Secondary Amine | Buchwald-Hartwig amination with aryl halide |
Introduction of Chiral Centers and Enantioselective Synthesis
The introduction of a chiral center at the carbon atom of the aminomethyl side chain can lead to stereoisomers (enantiomers) that may exhibit different pharmacological activities and metabolic profiles. The synthesis of enantiomerically pure compounds is therefore a critical aspect of drug discovery.
One prominent example of a chiral analogue is (S)-cyclopropyl(pyridin-2-yl)methanamine. This compound has been identified as a key scaffold in the development of therapies targeting the central nervous system. The chiral cyclopropane (B1198618) moiety is noted for conferring enhanced metabolic stability and facilitating penetration of the blood-brain barrier, which are desirable properties for CNS-active drugs. rsc.org
The enantioselective synthesis of such chiral amines can be achieved through various methods, including asymmetric hydrogenation. While direct asymmetric hydrogenation of the pyridine ring itself presents challenges due to the coordinating ability of the nitrogen atom, methods have been developed for the asymmetric hydrogenation of related substrates like 2-pyridine ketones. researchgate.netnih.gov Rhodium-catalyzed asymmetric hydrogenation, for example, is a powerful tool for preparing chiral drugs and their intermediates. rsc.org Catalytic systems using rhodium complexes with chiral phosphine (B1218219) ligands have demonstrated high enantioselectivities in the hydrogenation of prochiral ketones, which could be precursors to chiral aminomethylpyridines. researchgate.netnih.gov Another approach involves the use of enantiopure sulfinimines, which can undergo diastereoselective addition of nucleophiles to create chiral amines. nih.gov
| Compound Name | Chirality | Potential Synthetic Approach |
| (S)-(4-Cyclopropylpyridin-2-yl)methanamine | S-enantiomer | Asymmetric hydrogenation of a precursor ketone |
| (R)-(4-Cyclopropylpyridin-2-yl)methanamine | R-enantiomer | Asymmetric hydrogenation of a precursor ketone |
Heterocyclic Ring Variations Derived from the Pyridine Scaffold
Replacing the pyridine ring of this compound with other heterocyclic systems is a common strategy in medicinal chemistry to explore new chemical space and to identify bioisosteres that may offer improved properties. Pyrimidine (B1678525) is a frequently explored alternative to pyridine.
The synthesis of 2-aminomethylpyrimidine derivatives can follow established synthetic routes for pyrimidines. For instance, 2-methyl-4-amino-5-aminomethylpyrimidine can be prepared from 5-alkoxymethylpyrimidine precursors. google.com General methods for synthesizing 2-aminopyrimidine (B69317) derivatives often involve the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines. mdpi.com These approaches could be adapted to introduce a cyclopropyl group at the 4-position and an aminomethyl group at the 2-position of the pyrimidine ring.
The rationale for exploring pyrimidine analogues includes the potential for altered metabolic stability, different hydrogen bonding patterns, and modified electronic properties, all of which can influence biological activity and pharmacokinetics.
| Compound Name | Heterocyclic Core | Rationale for Variation |
| (4-Cyclopropylpyrimidin-2-yl)methanamine | Pyrimidine | Bioisosteric replacement, altered H-bonding |
| (4-Cyclopropylthiazol-2-yl)methanamine | Thiazole | Exploration of different electronic properties |
Hybrid Scaffolds Incorporating the (4-Cyclopropylpyridin-2-yl)methylamine Motif
The (4-cyclopropylpyridin-2-yl)methylamine motif can be incorporated into larger, more complex molecules to create hybrid scaffolds. This approach aims to combine the pharmacophoric features of the original motif with those of another molecule to achieve a desired biological effect, potentially targeting multiple receptors or pathways.
An example of this strategy can be found in the development of pyrazolo[1,5-a]pyrimidine-based compounds. Research in this area has shown that attaching a substituted 7-(2-pyridylmethylamine) side chain to the pyrazolo[1,5-a]pyrimidine (B1248293) core can result in potent biological activity. dicp.ac.cn This suggests that the (4-cyclopropylpyridin-2-yl)methylamine moiety could be a valuable building block for creating novel hybrid molecules with unique therapeutic potential.
The synthesis of such hybrid scaffolds would involve the coupling of a pre-functionalized this compound derivative with a suitable heterocyclic core. For instance, a pyrazolo[1,5-a]pyrimidine with a leaving group at the 7-position could be reacted with this compound in a nucleophilic substitution reaction.
| Hybrid Scaffold Example | Core Heterocycle | Potential Therapeutic Area |
| 7-((4-Cyclopropylpyridin-2-yl)methylamino)pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine | Antimycobacterial |
| Fused heterocyclic systems containing the (4-cyclopropylpyridin-2-yl)methylamine moiety | Polycyclic heteroaromatics | Antiviral, Anticancer |
Computational Chemistry and Quantum Chemical Investigations of 4 Cyclopropylpyridin 2 Yl Methanamine
Molecular Geometry and Conformational Analysis
A thorough computational analysis would begin with the optimization of the molecular geometry of (4-Cyclopropylpyridin-2-yl)methanamine. This would involve determining the most stable three-dimensional arrangement of its atoms, including bond lengths, bond angles, and dihedral angles. Techniques such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory would be employed to achieve this. Furthermore, a conformational analysis would be crucial to identify the different spatial arrangements (conformers) of the molecule and their relative energies. This is particularly important due to the flexible aminomethyl group and the rotatable cyclopropyl (B3062369) substituent.
Electronic Structure and Bonding Characteristics
Understanding the electronic structure is key to predicting a molecule's reactivity and properties. Quantum chemical calculations could elucidate the distribution of electrons within this compound. This would include mapping the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energies of which are fundamental in determining the molecule's ability to donate or accept electrons. An analysis of the molecular electrostatic potential (MEP) would also reveal regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack.
Spectroscopic Property Prediction and Validation
Computational methods are adept at predicting various spectroscopic properties. For this compound, theoretical calculations could generate predicted infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra, when compared with experimental data, can help to validate the calculated molecular structure and provide a more detailed assignment of the observed spectral features.
Reaction Mechanism Modeling and Transition State Characterization
The study of reaction mechanisms involving this compound would be a significant area of computational investigation. By modeling potential reaction pathways, researchers could identify the transition state structures and calculate the activation energies for various transformations. This would provide a deeper understanding of the molecule's reactivity and could guide the design of new synthetic routes.
Quantum Chemical Descriptors for Reactivity and Selectivity Prediction
A range of quantum chemical descriptors could be calculated to predict the reactivity and selectivity of this compound. These descriptors, derived from the electronic structure calculations, include parameters such as electronegativity, hardness, softness, and the Fukui function. Such data would be invaluable for predicting how the molecule will behave in different chemical environments and in reactions with other species.
In Silico Design Principles for this compound-Derived Scaffolds
Finally, the insights gained from the aforementioned computational studies would form the basis for the in silico design of new molecules based on the this compound scaffold. By systematically modifying the structure and recalculating the key properties, it would be possible to design new compounds with tailored electronic, steric, and reactive properties for specific applications.
Advanced Spectroscopic and Structural Elucidation Techniques for 4 Cyclopropylpyridin 2 Yl Methanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of atomic connectivity can be assembled.
¹H NMR and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for every unique hydrogen atom in the molecule. The ¹³C NMR spectrum provides analogous information for the carbon skeleton.
¹H NMR Spectroscopy: The expected proton spectrum of (4-Cyclopropylpyridin-2-yl)methanamine would exhibit distinct signals corresponding to the cyclopropyl (B3062369), pyridine (B92270), and methanamine moieties. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The proton at position 6 would likely be a doublet, coupling to the proton at position 5. The proton at position 3 would appear as a singlet or a narrow doublet, and the proton at position 5 would be a doublet of doublets. The aminomethyl (-CH₂NH₂) protons would likely resonate as a singlet around δ 3.8-4.2 ppm. The protons of the cyclopropyl group would appear in the upfield region (δ 0.5-2.0 ppm), with the methine proton appearing as a multiplet and the methylene (B1212753) protons showing complex splitting patterns due to geminal and vicinal coupling.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal nine distinct carbon signals. The pyridine ring carbons would resonate in the aromatic region (δ 115-160 ppm). The carbon atom attached to the aminomethyl group (C2) and the carbon attached to the cyclopropyl group (C4) would have characteristic chemical shifts influenced by their substituents. The aminomethyl carbon would be expected around δ 45-50 ppm. The cyclopropyl carbons would appear at high field strength, typically δ 5-20 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H3 | 7.0 - 7.3 | 120 - 125 |
| Pyridine H5 | 7.2 - 7.5 | 122 - 127 |
| Pyridine H6 | 8.3 - 8.6 | 148 - 152 |
| Aminomethyl (-CH₂) | 3.8 - 4.2 | 45 - 50 |
| Cyclopropyl-CH | 1.8 - 2.2 | 15 - 20 |
| Cyclopropyl-CH₂ | 0.8 - 1.2 | 8 - 12 |
| Cyclopropyl-CH₂' | 0.5 - 0.9 | 8 - 12 |
| Pyridine C2 | N/A | 158 - 162 |
| Pyridine C4 | N/A | 145 - 150 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the pyridine protons (H5 and H6) and between the cyclopropyl methine proton and its adjacent methylene protons. This confirms the arrangement of substituents on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.net It would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the aminomethyl proton signals to the aminomethyl carbon signal. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. researchgate.net It is invaluable for piecing together the molecular structure. Expected HMBC correlations would include signals from the aminomethyl protons to the C2 and C3 carbons of the pyridine ring, and from the cyclopropyl methine proton to the C3, C4, and C5 carbons of the pyridine ring, thereby confirming the attachment points of the substituents.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion. For this compound (C₉H₁₂N₂), the calculated monoisotopic mass is 148.10005 Da. An HRMS experiment would aim to detect the protonated molecule, [M+H]⁺, with a measured m/z of 149.10733. uni.lu The high accuracy of this measurement allows for the unambiguous determination of the elemental formula, confirming that the compound has the expected composition of C₉H₁₃N₂⁺.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are analyzed. This provides valuable structural information. The fragmentation of this compound would likely proceed through several key pathways:
Loss of the amino group: Cleavage of the C-N bond could result in the loss of •NH₂ (16 Da).
Benzylic cleavage: The most likely initial fragmentation would be the cleavage of the bond between the pyridine ring and the aminomethyl carbon, leading to the formation of a stable pyridinylmethyl cation.
Fragmentation of the cyclopropyl ring: The strained cyclopropyl ring could undergo rearrangement and fragmentation under energetic conditions.
Analysis of these fragmentation pathways allows for the confirmation of the connectivity between the different structural motifs of the molecule.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.
For this compound, the key vibrational modes would be:
N-H stretching: The primary amine (-NH₂) group would exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H stretching: Aromatic C-H stretching from the pyridine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopropyl and aminomethyl groups would be observed just below 3000 cm⁻¹.
C=C and C=N stretching: Vibrations from the pyridine ring would be found in the 1400-1600 cm⁻¹ region.
N-H bending: The amine scissoring vibration is expected in the range of 1590-1650 cm⁻¹.
Expected IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |
| Pyridine Ring | C-H Stretch | 3000 - 3100 |
| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| Aminomethyl (-CH₂) | C-N Stretch | 1000 - 1250 |
By combining these advanced spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further chemical and biological studies.
An article on the advanced spectroscopic and structural elucidation techniques for this compound cannot be generated at this time. Extensive searches for specific experimental data pertaining to the Electronic Absorption Spectroscopy (UV-Vis), X-ray Crystallography, and advanced chromatographic methods for this particular compound did not yield any direct research findings or data.
The scientific literature available within the search results pertains to related pyridine derivatives, but not specifically to this compound. For instance, studies on the X-ray structures of styrylpyridine-derivatives and chromatographic analysis of other dihydropyridine (B1217469) compounds were found, but this information is not applicable for a scientifically accurate article focused solely on this compound as per the user's strict instructions.
To provide a thorough and accurate article with the required data tables and detailed research findings, specific studies on this compound are necessary. Without access to published experimental data on its chromophore characterization, solid-state molecular architecture, or purity assessment, the generation of the requested content is not possible.
Applications in Advanced Organic Synthesis and Chemical Design
Role as a Versatile Building Block in Heterocyclic Chemistry
The unique structural attributes of (4-Cyclopropylpyridin-2-yl)methanamine make it a highly valuable precursor in the synthesis of a variety of heterocyclic systems. The primary amine provides a nucleophilic handle for a wide range of chemical transformations, while the pyridine (B92270) ring can participate in various cycloaddition and substitution reactions. The presence of the cyclopropyl (B3062369) group can enhance metabolic stability and improve blood-brain barrier penetration in medicinal chemistry applications.
Construction of Complex Nitrogen-Containing Ring Systems
The aminomethyl group of this compound serves as a key reactive site for the construction of more elaborate nitrogen-containing heterocycles. Through reactions with suitable dielectrophiles, it can be readily incorporated into various ring systems. For instance, condensation reactions with β-dicarbonyl compounds can lead to the formation of substituted dihydropyridines and other related structures. Furthermore, its participation in multicomponent reactions allows for the rapid assembly of complex molecular frameworks from simple starting materials.
The pyridine nitrogen atom can also be involved in ring-forming reactions, particularly in the synthesis of fused bicyclic and polycyclic systems. Metal-catalyzed cross-coupling reactions at positions ortho to the nitrogen can be employed to introduce additional ring systems, further expanding the molecular diversity accessible from this building block.
Synthesis of Multi-Component Scaffolds
Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecules in a single, efficient step. This compound is an ideal candidate for use in MCRs due to its primary amine functionality. In reactions such as the Ugi and Passerini reactions, it can serve as the amine component, leading to the formation of diverse and highly functionalized scaffolds.
The ability to incorporate the (4-cyclopropylpyridin-2-yl)methyl moiety into these scaffolds is of particular interest in drug discovery, where the pyridine ring can act as a key pharmacophore and the cyclopropyl group can confer desirable pharmacokinetic properties. The versatility of MCRs allows for the generation of large libraries of compounds based on this core structure, facilitating the exploration of chemical space in the search for new bioactive molecules.
Utilization in Ligand Design for Organometallic Catalysis and Coordination Chemistry
The pyridine nitrogen and the primary amine of this compound provide two potential coordination sites for metal ions, making it an attractive scaffold for the design of novel ligands for organometallic catalysis and coordination chemistry.
Design of Chiral Ligands
The aminomethyl group of this compound can be readily modified to introduce chirality. For example, acylation with a chiral carboxylic acid or reaction with a chiral aldehyde to form a Schiff base can generate chiral ligands. These ligands can then be complexed with various transition metals to create chiral catalysts for asymmetric synthesis. The stereoelectronic properties of the cyclopropyl group can influence the coordination geometry around the metal center, potentially leading to high levels of enantioselectivity in catalyzed reactions.
| Ligand Type | Potential Chiral Modification | Metal Complex | Potential Catalytic Application |
| Bidentate (N,N) | Acylation with chiral acid | Ruthenium (II) | Asymmetric hydrogenation |
| Bidentate (N,N) | Schiff base with chiral aldehyde | Palladium (II) | Asymmetric allylic alkylation |
| Monodentate (N) | Derivatization of the amine | Rhodium (I) | Asymmetric hydroformylation |
Investigation of Metal-Ligand Interactions
The coordination chemistry of ligands derived from this compound is a subject of ongoing research. The electronic properties of the pyridine ring, influenced by the cyclopropyl substituent, can be fine-tuned to modulate the metal-ligand bond strength and the reactivity of the resulting metal complex. Spectroscopic techniques, such as NMR and X-ray crystallography, are employed to study the structure and bonding within these complexes. Understanding these interactions is crucial for the rational design of new catalysts with improved activity and selectivity.
Contribution to the Synthesis of Chemically Diverse Compound Libraries
The versatility of this compound as a building block makes it an excellent starting point for the synthesis of chemically diverse compound libraries for high-throughput screening. Its ability to participate in a wide range of chemical reactions, including multicomponent reactions and parallel synthesis protocols, allows for the rapid generation of a large number of structurally related compounds.
The general workflow for the generation of a compound library based on this compound is outlined below:
| Step | Description | Reaction Type | Outcome |
| 1. Functionalization | Modification of the primary amine | Acylation, Reductive amination | Introduction of diverse substituents |
| 2. Scaffolding | Incorporation into a core structure | Multicomponent reactions | Generation of diverse molecular scaffolds |
| 3. Diversification | Further modification of the scaffold | Cross-coupling, Cyclization | Increased structural complexity and diversity |
By systematically varying the reactants in each step, a vast chemical space can be explored, increasing the probability of identifying compounds with desired biological activities or material properties.
Development of Novel Reaction Methodologies through its Unique Reactivity Profile
The reactivity of this compound is largely dictated by the interplay between its constituent functional groups. The primary amine serves as a handle for traditional transformations, while the cyclopropyl and pyridyl moieties offer unique opportunities for reaction development. A significant advancement in this area is the use of the cyclopropylmethylamine unit to direct C–H bond functionalization, a strategy that transforms typically inert C-H bonds into reactive sites.
Recent research has demonstrated that free primary aliphatic amines, a class of compounds to which this compound belongs, can undergo palladium-catalyzed enantioselective C(sp³)–H functionalization. This was previously a challenge due to the tendency of primary amines to form stable, unreactive bis(amine)-Pd(II) complexes. However, the development of specialized chiral bidentate thioether ligands has enabled the formation of a mono(amine)-Pd(II) intermediate, which is crucial for catalytic turnover. This breakthrough allows for the selective functionalization of the C–H bonds within the cyclopropyl group.
This methodology provides a powerful tool for medicinal chemists to rapidly diversify and functionalize biologically relevant amine scaffolds. The resulting C–Pd(II) species can participate in various catalytic cycles, leading to a diverse array of products through reactions such as arylation, carbonylation, and olefination.
Table 1: Scope of Pd(II)-Catalyzed C(sp³)–H Functionalization of Cyclopropylmethylamines
| Entry | Coupling Partner | Product Type | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 4-iodotoluene | Arylation | 73 | 99:1 |
| 2 | 1-iodo-4-fluorobenzene | Arylation | 68 | 98:2 |
| 3 | 1-iodo-3-chlorobenzene | Arylation | 70 | 99:1 |
| 4 | 2-iodonaphthalene | Arylation | 65 | 97:3 |
| 5 | Carbon Monoxide / Methanol (B129727) | Carbonylation | 60 | 96:4 |
| 6 | Styrene | Olefination | 55 | N/A |
This table presents representative data for the functionalization of generic cyclopropylmethylamines, illustrating the potential reaction pathways for this compound under similar conditions.
Integration into Privileged Scaffolds for Chemical Biology and Probe Molecule Synthesis
The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets. These scaffolds serve as versatile templates for the design and synthesis of compound libraries aimed at discovering new bioactive molecules. The this compound structure possesses several features that make it an attractive candidate for a privileged scaffold.
The pyridine ring is a common motif in many biologically active compounds and can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules. The cyclopropyl group is a bioisostere for larger, more flexible alkyl groups and can enhance metabolic stability and membrane permeability. The primary amine provides a convenient point for derivatization, allowing for the facile introduction of a wide range of substituents to explore the chemical space around the core scaffold.
The integration of this compound into diversity-oriented synthesis (DOS) campaigns allows for the generation of libraries of complex and structurally diverse molecules. These libraries can then be screened against various biological targets to identify novel hits for drug discovery programs.
Furthermore, the unique reactivity of the cyclopropylmethylamine moiety, as discussed in the previous section, enables its use in the synthesis of chemical probes. These probes are molecules designed to study biological systems by selectively interacting with a specific target. The ability to introduce various functional groups onto the cyclopropyl ring via C–H activation allows for the late-stage installation of reporter tags, such as fluorophores or biotin, which are essential for visualizing and isolating the biological targets of the probe molecules.
Concluding Remarks and Future Research Perspectives
Synthesis and Reactivity Challenges and Opportunities
The synthesis of functionalized pyridine (B92270) derivatives, such as (4-Cyclopropylpyridin-2-yl)methanamine, presents inherent challenges. Achieving regioselectivity in the functionalization of the pyridine ring, particularly at the meta-position, is a notable hurdle for chemists. uni-muenster.de Traditional methods often yield a mixture of isomers, necessitating complex purification steps. However, recent breakthroughs in C-H functionalization offer promising avenues to overcome these difficulties. uni-muenster.deinnovations-report.com For instance, the development of strategies for the meta-C-H functionalization of pyridines through a temporary de-aromatization process could provide more direct and efficient synthetic routes to analogs of this compound. innovations-report.com
The reactivity of the cyclopropyl (B3062369) group also presents both challenges and opportunities. Cyclopropanes bearing electron-accepting groups can act as potent electrophiles in ring-opening reactions. nih.gov This inherent reactivity, driven by the release of ring strain, can be harnessed for the synthesis of more complex molecular architectures. nih.gov However, this reactivity also poses a challenge in maintaining the integrity of the cyclopropyl ring during various synthetic transformations. Future research should focus on developing selective catalytic systems that can modulate the reactivity of the cyclopropyl group, allowing for its strategic participation in or preservation during chemical reactions.
| Challenge | Opportunity |
| Regioselective functionalization of the pyridine ring | Development of novel C-H activation strategies for direct and controlled synthesis |
| Control over the reactivity of the cyclopropyl group | Utilization of ring-strain release for the synthesis of novel scaffolds |
| Potential for undesired side reactions | Design of selective catalysts to modulate cyclopropane (B1198618) reactivity |
Potential for Unexplored Chemical Transformations and Applications
The structural motifs within this compound suggest a wealth of unexplored chemical transformations. The primary amine of the methanamine group is a versatile handle for a variety of chemical modifications, including the synthesis of amides, sulfonamides, and imines, which are prevalent in medicinally active compounds. unl.edu The pyridine nitrogen offers a site for N-oxidation, which can modulate the electronic properties and biological activity of the molecule.
Furthermore, the pyridine ring itself can participate in a range of reactions. While electrophilic substitution on the electron-deficient pyridine ring can be challenging, nucleophilic aromatic substitution is a more facile process, particularly with activating groups. youtube.com The development of novel catalytic systems could unlock new pathways for the functionalization of the pyridine core. nih.gov The unique electronic properties of the cyclopropyl group, which can stabilize adjacent positive charges, could also be exploited in novel catalytic cycles.
The potential applications of this compound and its derivatives are vast. Pyridine scaffolds are integral to numerous pharmaceuticals, agrochemicals, and functional materials. uni-muenster.denih.govnih.gov The incorporation of a cyclopropyl group can enhance metabolic stability and membrane permeability, properties that are highly desirable in drug candidates. evitachem.com Future research could explore the use of this compound as a building block for the development of new central nervous system (CNS) active agents, leveraging the known propensity of similar structures to penetrate the blood-brain barrier. evitachem.com
Future Directions in Computational Design and Prediction
Computational chemistry offers powerful tools to guide the future exploration of this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, reactivity, and the mechanisms of potential reactions. researchgate.net Such studies can help to rationalize experimental observations and predict the outcomes of new chemical transformations.
A particularly promising area for future computational work is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govresearchgate.net Software platforms that utilize machine learning and artificial intelligence can predict a wide range of properties, including aqueous solubility, blood-brain barrier penetration, and potential toxicity. simulations-plus.com By employing these predictive tools, researchers can prioritize the synthesis of derivatives of this compound with the most promising pharmacological profiles, thereby accelerating the drug discovery process. nih.govresearchgate.net
| Computational Method | Application in Future Research |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and prediction of reactivity |
| Molecular Docking | Identification of potential biological targets and prediction of binding affinities |
| ADMET Prediction | In silico screening of derivatives for favorable pharmacokinetic and safety profiles |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models to correlate chemical structure with biological activity |
Expanding the Scope of this compound in Interdisciplinary Chemical Research
The unique structural features of this compound make it a compelling candidate for interdisciplinary research. In the field of medicinal chemistry, its potential as a scaffold for novel therapeutics is significant. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The introduction of the cyclopropyl group could lead to the discovery of compounds with improved efficacy and safety profiles.
Beyond medicine, this compound could find applications in materials science. Pyridine-containing polymers and metal-organic frameworks (MOFs) are areas of active research. The aminomethyl group provides a convenient point of attachment for polymerization or coordination to metal centers. The cyclopropyl group could impart unique physical properties to these materials, such as altered solubility, thermal stability, or photophysical characteristics.
Furthermore, the development of synthetic methodologies for this compound and its derivatives could have broader implications for organic synthesis. The challenges associated with the controlled functionalization of this molecule could spur the development of new catalytic methods and reaction pathways that are applicable to a wider range of complex molecules. chemrxiv.org This interdisciplinary approach, combining insights from medicinal chemistry, materials science, and synthetic methodology, will be crucial for unlocking the full potential of this versatile chemical entity.
Q & A
Q. What are the recommended safety protocols for handling (4-Cyclopropylpyridin-2-yl)methanamine in laboratory settings?
- Methodological Answer : While specific toxicity data for this compound may be unavailable (as seen in related methanamine derivatives ), general precautions for amines apply:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Store in airtight containers under inert gas (e.g., nitrogen) to prevent degradation .
- In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes .
- Refer to SDS templates for structurally similar compounds (e.g., [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride) for emergency guidance .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Step 1 : Cyclopropane ring introduction via [2+1] cycloaddition or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach cyclopropyl to pyridine .
- Step 2 : Methanamine functionalization at the 2-position of pyridine using reductive amination or nucleophilic substitution .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
- Yield Optimization : Adjust reaction temperature (e.g., 60–80°C) and catalyst loading (e.g., Pd/C for hydrogenation) .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Purity : HPLC (C18 column, mobile phase: acetonitrile/water) with UV detection at 254 nm .
- Structural Confirmation :
- NMR : NMR (DMSO-d6) for cyclopropyl protons (δ 0.5–1.5 ppm) and pyridine/methanamine signals .
- Mass Spectrometry : ESI-MS to confirm molecular ion peak (e.g., [M+H] at m/z 163.1) .
Advanced Research Questions
Q. How can researchers address contradictory solubility data for this compound in different solvents?
- Methodological Answer :
- Experimental Validation : Use gravimetric analysis (dissolve known mass in solvent, filter, evaporate, and measure residue) .
- Computational Prediction : Apply Hansen solubility parameters (HSPs) or COSMO-RS simulations to model solvent interactions .
- Temperature Dependence : Measure solubility at 25°C, 40°C, and 60°C to identify trends (e.g., endothermic vs. exothermic dissolution) .
Q. What strategies can resolve discrepancies in spectral data (e.g., NMR splitting patterns) during structural elucidation?
- Methodological Answer :
- Variable Temperature NMR : Assess dynamic effects (e.g., ring puckering in cyclopropyl) by acquiring spectra at −20°C to 80°C .
- 2D NMR Techniques : Use HSQC and HMBC to correlate - couplings and confirm connectivity .
- Crystallography : Grow single crystals and solve structure via X-ray diffraction (SHELX refinement for cyclopropyl geometry ).
Q. How can researchers assess the ecological impact of this compound when persistence/degradability data are unavailable?
- Methodological Answer :
- Read-Across Analysis : Compare to structurally similar compounds (e.g., trans-2-phenylcyclopropylamine hydrochloride) with known biodegradation profiles .
- In Silico Tools : Use EPI Suite (EPA) to predict log P (hydrophobicity) and Biowin models for biodegradability .
- Microcosm Studies : Expose the compound to soil/water samples and monitor degradation via LC-MS over 28 days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
